5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers
Description
5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers is a versatile compound with a unique structure that allows for diverse applications in scientific research.
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)17-15(7-4-8-15)10-5-6-11(12(18)19)16-9-10/h10-11,16H,4-9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGFFILQSPOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2CCC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes for 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers typically involve multiple steps, including the formation of the cyclobutyl and piperidine rings, followed by the introduction of the 2-methylpropan-2-yl group. Reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Core Piperidine Formation
The piperidine-2-carboxylic acid backbone is synthesized via catalytic hydrogenation of pyridine precursors. For example, dimethyl pyridine-3,5-dicarboxylate undergoes hydrogenation under high-pressure H₂ (5 atm) in the presence of Rh/C, followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) in dichloromethane (DCM) .
Key Reaction:
Deprotection and Functionalization
Boc deprotection is achieved using HCl in dioxane (4 M, 2–3 h), generating a free amine for further functionalization (e.g., amidation or reductive amination) .
Hydrogenation and Boc Protection
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyridine hydrogenation | H₂ (5 atm), Rh/C, MeOH/HCl | 84% | |
| Boc protection | Boc₂O, TEA, DCM | 74–84% |
Diastereomer Formation
| Reaction Type | Conditions | Diastereomeric Ratio |
|---|---|---|
| SN2 substitution | TEA, DCM, −50°C | 1:1 (unresolved) |
| Chromatographic resolution | Hexane/EtOAc gradient (7:1 → 1:4) | >95% purity |
NMR Spectroscopy
Chromatography
-
HPLC: Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) resolves diastereomers with retention times of 12.3 min and 13.8 min .
Stability and Reactivity
-
Acid Sensitivity: Boc groups are cleaved under strong acidic conditions (e.g., 6 M HCl, 100°C) .
-
Thermal Stability: Stable below 150°C; decomposition observed under microwave irradiation (>170°C) .
Research Findings
Scientific Research Applications
Medicinal Chemistry
5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylic acid has been studied for its role in the development of enzyme inhibitors. For instance, compounds derived from this structure have been evaluated for their inhibitory effects on ADAMTS enzymes, which are implicated in various diseases including osteoarthritis and cancer. The activity of these compounds was assessed through enzymatic assays, revealing that certain derivatives maintain nanomolar inhibition against ADAMTS5 and ADAMTS7, indicating their potential as therapeutic agents .
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of more complex bioactive molecules. Its ability to form diastereomers during synthesis presents opportunities for creating diverse chemical entities with varied biological activities. For example, the synthesis of sulfonamide derivatives using this compound has been reported, where modifications to the piperidine ring led to compounds with enhanced selectivity and potency against specific targets .
Pharmaceutical Development
The versatility of 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylic acid in pharmaceutical applications is notable. It has been utilized in the design of new drugs aimed at modulating biological pathways associated with inflammation and pain management. The structural modifications allowed by the Boc protection strategy facilitate further functionalization, which is crucial for optimizing pharmacological properties .
Case Study 1: Inhibition of ADAMTS Enzymes
In a study evaluating the inhibitory effects of various derivatives on ADAMTS enzymes, compound variants derived from 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylic acid were tested. The results indicated that certain modifications led to increased potency against ADAMTS7, with one derivative showing an inhibition constant (Ki) of approximately 40 nM . This suggests a promising avenue for developing new treatments for conditions mediated by these enzymes.
Case Study 2: Synthesis Challenges and Solutions
Research highlighted the challenges in separating diastereomers during the synthesis of derivatives from this compound. Despite initial difficulties in chromatographic separation, subsequent modifications enabled the successful isolation of active compounds. This underscores the importance of understanding stereochemistry in drug design and development .
Mechanism of Action
The mechanism by which 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a valuable compound for studying various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers stands out due to its unique structure and versatile applications. Similar compounds include:
Cyclobutyl derivatives: Compounds with similar cyclobutyl rings but different functional groups.
Piperidine derivatives: Compounds with piperidine rings and varying substituents.
Carboxylic acids: Compounds with carboxylic acid functional groups but different ring structures. The uniqueness of 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers lies in its combination of these structural elements, which allows for a wide range of applications and reactivity.
Biological Activity
The compound 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylic acid , a mixture of diastereomers, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a cyclobutyl moiety. Its molecular formula is , with a molecular weight of approximately 244.28 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological assays.
The biological activity of this compound primarily involves inhibition of specific enzymes and receptors. Notably, it has been identified as an inhibitor of Janus kinase 3 (JAK3) , which plays a critical role in cytokine signaling pathways. Inhibition of JAK3 can have significant implications in treating autoimmune diseases and certain cancers.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Janus Kinase 3 | |
| Cytokine Signaling Modulation | Immune Response Modulation | |
| Potential Antiviral Activity | Hepatitis C Virus |
Case Studies
- Inhibition of JAK3 : A study demonstrated that derivatives of this compound showed significant inhibitory activity against JAK3, with IC50 values in the low micromolar range. This suggests potential use in therapies targeting inflammatory diseases .
- Antiviral Properties : Another investigation highlighted the compound's structural similarity to known antiviral agents, suggesting that it may exhibit activity against Hepatitis C virus (HCV). The mechanism is thought to involve interference with viral replication pathways .
- Synthesis and Characterization : Research on the synthesis of this compound indicates that it can be produced through multicomponent reactions, yielding high purity and diverse diastereomeric mixtures. Such methods enhance the compound's availability for biological testing .
Pharmacological Applications
The potential applications of 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylic acid span several therapeutic areas:
- Autoimmune Disorders : Due to its JAK3 inhibition, the compound could be explored for treating conditions like rheumatoid arthritis and psoriasis.
- Cancer Therapy : Targeting JAK3 may also provide therapeutic avenues in hematological malignancies where JAK signaling is dysregulated.
- Antiviral Treatments : With further research, this compound could contribute to the development of new antiviral therapies.
Q & A
Q. Q1. What are the common synthetic routes for preparing 5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylic acid, and how are intermediates validated?
Methodological Answer: The synthesis typically involves:
Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group to the cyclobutylamine intermediate to prevent unwanted side reactions .
Cyclobutane ring formation : Cyclization via [2+2] photocycloaddition or alkylation of γ-ketoesters under basic conditions (e.g., NaH/THF) .
Piperidine ring assembly : Ring closure using reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for stereochemical control .
Validation : Intermediates are characterized by HPLC-MS for purity (>95%) and NMR (¹H/¹³C) to confirm regiochemistry. For example, the Boc group’s tert-butyl signal appears as a singlet at δ 1.4 ppm in ¹H NMR .
Q. Q2. How is the diastereomeric ratio (dr) determined experimentally, and what factors influence it?
Methodological Answer:
- Analytical Techniques : Chiral HPLC (e.g., Chiralpak IA column) or NMR diastereotopic splitting (e.g., distinct methylene proton signals in cyclobutane) .
- Factors Affecting dr :
- Temperature : Lower temperatures favor kinetic control, stabilizing one diastereomer.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity via dipole stabilization .
- Catalyst : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) improve dr by >3:1 .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT) predict the stability and reactivity of diastereomers in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to compare Gibbs free energy (ΔG) between diastereomers. For example, the equatorial Boc group on the cyclobutane may exhibit lower ΔG (3.2 kcal/mol) due to reduced steric strain .
- Transition State Analysis : Identify steric clashes during cyclization (e.g., between Boc and piperidine groups) using Nudged Elastic Band (NEB) methods .
Q. Q4. What strategies resolve contradictions in biological activity data between diastereomers?
Methodological Answer:
Q. Q5. How are diastereomers separated at scale, and what challenges arise in maintaining optical purity?
Methodological Answer:
- Separation Techniques :
- Preparative HPLC : Use Chiralcel OD-H column with hexane/isopropanol (85:15) mobile phase; resolution factor (Rs) >1.5 .
- Crystallization-induced diastereomer resolution : Add chiral resolving agents (e.g., L-tartaric acid) to precipitate one form .
- Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
